4-(2-Methoxycarbonylethyl)phenylboronic acid
Overview
Description
4-(2-Methoxycarbonylethyl)phenylboronic acid (also known as 4-MEPBA) is a boronic acid that has been studied for its potential applications in the synthesis of organic compounds, as well as its role in scientific research. It is a colorless powder that is soluble in both polar and non-polar solvents. 4-MEPBA is a versatile reagent that has been used in a variety of chemical reactions, including the synthesis of pharmaceuticals, dyes, and other organic compounds. 4-MEPBA has also been studied for its potential use in the development of new drugs and its role in biochemical and physiological processes.
Scientific Research Applications
Supramolecular Assemblies : Phenylboronic acids, including derivatives like 4-methoxyphenylboronic acid, are utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonds between hetero N-atoms and –B(OH)2 groups, and are studied for their unique structural properties (Pedireddi & Seethalekshmi, 2004).
Molecular Recognition and Chemosensing : Derivatives of phenylboronic acid play a significant role in molecular recognition and chemosensing. For example, o-(Pyrrolidinylmethyl)phenylboronic acid and its complexes are studied for their potential in recognizing physiologically important substances like saccharides and catecholamines (Zhu et al., 2006).
Catalysis : Phenylboronic acid derivatives are involved in catalytic processes. For instance, the methoxycarbonylation of alkynes catalyzed by palladium complexes involves derivatives of phenylboronic acid, showcasing their role in organic synthesis and catalytic mechanisms (Magro et al., 2010).
Nanotechnology : In nanotechnology, phenylboronic acid derivatives are used to modify materials like carbon nanotubes. For instance, (S)-BINOL derivatives have been immobilized onto carbon nanotubes, influencing their chemical and electronic properties (Monteiro et al., 2015).
Drug Delivery Systems : Phenylboronic acid derivatives are explored in the development of drug delivery systems. Their unique properties, such as being oxidation-sensitive, make them suitable for constructing nanocarriers that respond to specific stimuli, such as in the delivery of anticancer drugs (Zhang et al., 2019).
Polymer Science : These compounds are also significant in polymer science. For example, phenylboronic acid-containing polymers have been synthesized for applications like proton exchange membranes in fuel cells (Kim et al., 2008).
Bioorthogonal Chemistry : Phenylboronic acid derivatives are valuable in bioorthogonal chemistry for coupling reactions in aqueous solutions, which is crucial for applications like protein conjugation (Dilek et al., 2015).
Mechanism of Action
The Suzuki-Miyaura cross-coupling reaction involves the transmetalation of an organoboron compound (like phenylboronic acid) to a metal catalyst (like palladium), followed by a coupling reaction with an organic halide . The organoboron reagent is generally stable, readily prepared, and environmentally benign .
Phenylboronic acids can interact with various biological targets. .
properties
IUPAC Name |
[4-(3-methoxy-3-oxopropyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6,13-14H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKIHUXCUIFHAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCC(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396313 | |
Record name | [4-(3-Methoxy-3-oxopropyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-44-4 | |
Record name | 1-Methyl 4-boronobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850568-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(3-Methoxy-3-oxopropyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Methoxycarbonylethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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